molecular formula C24H29FO7 B13860597 6-Keto Triamcinolone Acetonide

6-Keto Triamcinolone Acetonide

Cat. No.: B13860597
M. Wt: 448.5 g/mol
InChI Key: IGSXVMLPPCPFBT-ZNWREMJPSA-N
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Description

6-Keto Triamcinolone Acetonide is a synthetic corticosteroid derived from triamcinolone acetonide. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in medical and pharmaceutical applications, particularly in the treatment of various inflammatory and autoimmune conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Keto Triamcinolone Acetonide typically involves the oxidation of triamcinolone acetonide. The process begins with the preparation of triamcinolone acetonide, which is then subjected to specific oxidation reactions to introduce the keto group at the 6th position. Common oxidizing agents used in this process include chromium trioxide and pyridinium chlorochromate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often employed to monitor the reaction progress and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-Keto Triamcinolone Acetonide undergoes various chemical reactions, including:

    Oxidation: Introduction of the keto group at the 6th position.

    Reduction: Conversion of the keto group back to a hydroxyl group.

    Substitution: Replacement of functional groups to modify the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide, pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Scientific Research Applications

6-Keto Triamcinolone Acetonide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Keto Triamcinolone Acetonide involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with specific DNA sequences to regulate gene expression. The compound suppresses the production of pro-inflammatory cytokines and inhibits the migration of immune cells to sites of inflammation .

Comparison with Similar Compounds

    Triamcinolone Acetonide: The parent compound, widely used for its anti-inflammatory properties.

    Triamcinolone Hexacetonide: Another derivative with similar therapeutic effects but different pharmacokinetic properties.

    Betamethasone: A related corticosteroid with potent anti-inflammatory activity.

Uniqueness: 6-Keto Triamcinolone Acetonide is unique due to the presence of the keto group at the 6th position, which enhances its binding affinity to glucocorticoid receptors and increases its anti-inflammatory potency compared to its parent compound .

Properties

Molecular Formula

C24H29FO7

Molecular Weight

448.5 g/mol

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-16,19-dione

InChI

InChI=1S/C24H29FO7/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(27)5-6-21(15,3)23(14,25)17(29)10-22(13,4)24(19,32-20)18(30)11-26/h5-7,13-14,17,19,26,29H,8-11H2,1-4H3/t13-,14-,17-,19+,21-,22-,23-,24+/m0/s1

InChI Key

IGSXVMLPPCPFBT-ZNWREMJPSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CC(=O)C5=CC(=O)C=C[C@@]53C)F)O

Canonical SMILES

CC1(OC2CC3C4CC(=O)C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C

Origin of Product

United States

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